Thiophene-2,5-diyldimethanamine
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Overview
Description
Thiophene-2,5-diyldimethanamine is an organic compound with the molecular formula C₆H₁₀N₂S It features a thiophene ring substituted with two aminomethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2,5-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxaldehyde with ammonia or primary amines under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form thiophene-2,5-diyldimethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Thiophene-2,5-diyldinitro compounds.
Reduction: Thiophene-2,5-diyldimethanol.
Substitution: Thiophene derivatives with various functional groups replacing the amino groups.
Scientific Research Applications
Chemistry
Thiophene-2,5-diyldimethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials, including conductive polymers and organic semiconductors.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility allows for the creation of products with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which thiophene-2,5-diyldimethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxaldehyde: A precursor in the synthesis of thiophene-2,5-diyldimethanamine.
Thiophene-2,5-diyldimethanol: A reduced form of this compound.
2,5-Diaminothiophene: A compound with similar amino substitutions but different reactivity.
Uniqueness
This compound is unique due to its dual aminomethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the design of functional materials and pharmaceuticals.
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 |
InChI Key |
WDCMUMFZOCYWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CN)CN |
Origin of Product |
United States |
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